Triton X-100
Overview
Description
Triton X-100 is a nonionic surfactant widely used in various scientific and industrial applications. It consists of a hydrophilic polyethylene oxide chain and a hydrophobic aromatic hydrocarbon group. The chemical formula of this compound is C₁₄H₂₂O(C₂H₄O)n, where n is typically around 9-10. This compound is known for its ability to solubilize proteins and permeabilize cell membranes without denaturing proteins .
Mechanism of Action
Target of Action
Triton X-100 is a non-ionic surfactant that primarily targets lipid membranes . It is widely used in laboratories to lyse cells for protein or organelle extraction, and to permeabilize the membranes of living cells . It is also used in the manufacturing of biopharmaceuticals for the inactivation of lipid-enveloped viruses .
Mode of Action
This compound interacts with its targets by disrupting the polar head group on the hydrogen bonding . The detergent monomer inserts itself into the lipid bilayer, resulting in over-permeabilization and disruption of the cell structure . This disruption of the lipid bilayer leads to the solubilization of membrane proteins . The solubilization mechanism of lipid membranes in the presence of this compound has been investigated at a molecular resolution using molecular dynamics simulations .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the integrity of the lipid bilayer. By disrupting the lipid bilayer, this compound affects the structure and function of cells and organelles . This disruption can lead to the inhibition of light-induced conformational changes, light-dependent hydrogen ion transport, and photophosphorylation in chloroplasts .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. It is known that this compound is soluble at 25 °c in water, toluene, xylene, trichloroethylene, ethylene glycol, ethyl ether, ethyl alcohol, isopropyl alcohol, and ethylene dichloride . It is insoluble in kerosene, mineral spirits, and naphtha, unless a coupling agent like oleic acid is used .
Result of Action
The result of this compound’s action is the disruption of the lipid bilayer, leading to changes in cell and organelle structure and function. For example, the addition of this compound to chloroplast suspensions causes an approximate tripling of chloroplast volume and complete inhibition of light-induced conformational changes, light-dependent hydrogen ion transport, and photophosphorylation . In the context of biopharmaceutical manufacturing, this compound is used to inactivate lipid-enveloped viruses .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, this compound has raised environmental concerns because one of its degradation products possesses hormone-like (estrogen-mimetic) activity that may act on wildlife . As a result, the European Chemicals Agency (ECHA) has taken regulatory action labelling this compound as a Substance of Very High Concern (SVHC), including it on the Authorisation List (Annex XIV) with a sunset of January 2021 .
Biochemical Analysis
Biochemical Properties
Triton X-100 plays a significant role in biochemical reactions. It is utilized for lysing cells to extract protein and cellular organelles . It interacts with various enzymes and proteins, aiding in their solubilization and preventing their denaturation .
Cellular Effects
This compound influences cell function by permeabilizing the cell membrane, which allows for the transfection of molecules into the cell . It can also impact cell signaling pathways, gene expression, and cellular metabolism by altering the cell’s physical and chemical environment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression . Its ability to solubilize proteins allows it to interact with a wide range of biomolecules .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triton X-100 is synthesized through the ethoxylation of 4-(1,1,3,3-tetramethylbutyl)phenol. The process involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with ethylene oxide under controlled conditions to form the polyethylene oxide chain .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of a catalyst to facilitate the ethoxylation reaction. The reaction is typically carried out at elevated temperatures and pressures to ensure efficient conversion. The resulting product is then purified to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Triton X-100 primarily undergoes reactions typical of nonionic surfactants. These include:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: this compound can participate in substitution reactions, particularly involving its aromatic hydrocarbon group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or nitrating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Triton X-100 has a wide range of applications in scientific research:
Biology: Commonly used to lyse cells and extract proteins or organelles.
Industry: Utilized in metal plating processes and as an emulsifier in various industrial applications.
Comparison with Similar Compounds
Triton X-100 is often compared with other nonionic surfactants such as:
Tween-20: Similar in function but has a different hydrophobic group and polyethylene oxide chain length.
Tween-80: Similar to Tween-20 but with a longer polyethylene oxide chain.
Nonidet P-40 (NP-40): Similar to this compound but with a different hydrophobic group.
IGEPAL CA-630: Closely related to this compound but with slightly shorter ethylene oxide chains.
Uniqueness: this compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it highly effective for solubilizing proteins and permeabilizing cell membranes without denaturing proteins .
Properties
IUPAC Name |
2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCQQPHGFMYQCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9002-93-1 | |
Record name | Polyethylene glycol mono(4-tert-octylphenyl) ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9002-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1058680 | |
Record name | 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1058680 | |
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Molecular Weight |
250.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light yellow viscous liquid; [Merck Index] Colorless to pale yellow viscous liquid with a slight odor; [Alfa Aesar MSDS] | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy- | |
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CAS No. |
2315-67-5, 63869-93-2, 9002-93-1 | |
Record name | 4-Octylphenol monoethoxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2315-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-((1,1,3,3-Tetramethylbutyl)phenoxy)ethanol | |
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Record name | Octoxinol | |
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Record name | Ethanol, octylphenoxy- | |
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Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy- | |
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Record name | 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol | |
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Record name | 2-[(1,1,3,3-tetramethylbutyl)phenoxy]ethanol | |
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Record name | Poly(oxy-1,2-ethanediyl), α-[4-(1,1,3,3-tetramethylbutyl)phenyl]-ω-hydroxy | |
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Record name | 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethanol | |
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Record name | OCTOXYNOL-1 | |
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Retrosynthesis Analysis
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